molecular formula C15H13NO3S B7556815 2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile

2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile

Cat. No. B7556815
M. Wt: 287.3 g/mol
InChI Key: ULWOPAQWOPOWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile, also known as SB-203580, is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been widely used in scientific research to investigate the role of p38 MAPK in various cellular processes.

Mechanism of Action

2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile acts as a competitive inhibitor of the ATP-binding site of p38 MAPK, preventing the phosphorylation of downstream targets. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and a reduction in the activation of transcription factors, such as NF-kappaB.
Biochemical and Physiological Effects:
2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile has been shown to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, the promotion of cell survival, and the induction of apoptosis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile in lab experiments are its selectivity for p38 MAPK and its dose-dependent inhibition of kinase activity. However, this compound has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile, including the development of more potent and selective inhibitors of p38 MAPK, the investigation of the role of p38 MAPK in cancer and other diseases, and the exploration of the potential therapeutic applications of p38 MAPK inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile and to determine its potential as a treatment for neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile involves several steps, including the reaction of 3-methylsulfonylphenol with benzyl chloride to form 2-(benzyloxy)-3-methylsulfonylphenol. This intermediate is then reacted with potassium cyanide to form 2-(benzyloxy)-3-methylsulfonylbenzonitrile, which is finally deprotected with palladium on carbon to yield 2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile.

Scientific Research Applications

2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile has been extensively used in scientific research to investigate the role of p38 MAPK in various cellular processes, including inflammation, apoptosis, and cell differentiation. This compound has been shown to inhibit the activity of p38 MAPK in a dose-dependent manner, making it a valuable tool for studying the function of this kinase.

properties

IUPAC Name

2-[(3-methylsulfonylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-20(17,18)15-8-4-7-14(9-15)19-11-13-6-3-2-5-12(13)10-16/h2-9H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWOPAQWOPOWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile

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